3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one
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Overview
Description
3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one typically involves the reaction of 7-chloro-4-methylquinoline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of triethylamine as a catalyst and dimethylformamide as a solvent. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death. The compound’s interaction with other molecular pathways, such as those involved in cell signaling and apoptosis, is also being explored .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
4-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Azepan-2-one derivatives: Studied for their potential therapeutic applications
Uniqueness
3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one is unique due to its combined quinoline and azepan-2-one moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research fields .
Properties
IUPAC Name |
3-[(7-chloro-4-methylquinolin-2-yl)amino]azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-10-8-15(19-13-4-2-3-7-18-16(13)21)20-14-9-11(17)5-6-12(10)14/h5-6,8-9,13H,2-4,7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDGEARKVCHMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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